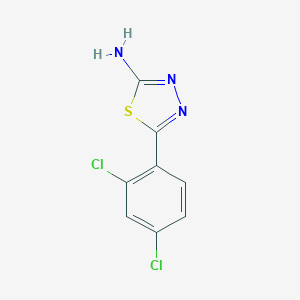

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZULSYPOPMUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950691 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28004-63-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N₃S |

| Molecular Weight | 246.11 g/mol |

| Melting Point | 240-242 °C |

| Appearance | Crystalline solid |

| Water Solubility | 4.3 µg/mL |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide derivative of 2,4-dichlorobenzoic acid. Two common and effective protocols are detailed below.

Experimental Protocol 1: Acid-Catalyzed Cyclization

This method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a strong acid.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Thiosemicarbazide

-

Pyridine

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Ice

Procedure:

-

Formation of N-(2,4-dichlorobenzoyl)thiosemicarbazide: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a minimal amount of cold pyridine. Slowly add 2,4-dichlorobenzoyl chloride (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 2-3 hours at room temperature.

-

Precipitation and Filtration: Pour the reaction mixture into ice-cold water. The crude N-(2,4-dichlorobenzoyl)thiosemicarbazide will precipitate. Filter the solid, wash with cold water, and dry.

-

Cyclization: To the dried intermediate, add concentrated sulfuric acid (5-10 volumes) slowly in an ice bath. Allow the mixture to stir at room temperature for 1-2 hours, then carefully heat to 60-70 °C for 1 hour.

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to yield pure this compound.

Experimental Protocol 2: Solid-State Synthesis using Phosphorus Pentachloride

This method offers a solvent-free approach to the synthesis.

Materials:

-

2,4-Dichlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus pentachloride (PCl₅)

-

Sodium carbonate solution (5%)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Mixing of Reactants: In a dry mortar, combine 2,4-dichlorobenzoic acid (1.0 eq), thiosemicarbazide (1.0 eq), and phosphorus pentachloride (1.1 eq).

-

Grinding: Grind the mixture thoroughly at room temperature for 15-20 minutes. The reaction is typically exothermic.

-

Neutralization and Precipitation: Add a 5% sodium carbonate solution to the reaction mixture until the pH reaches 8-9. A solid precipitate will form.

-

Filtration and Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a DMF/water mixture to obtain pure this compound.

Characterization Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected and reported characterization data based on analogous compounds and spectroscopic principles.

FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| ~1620 | C=N stretching (thiadiazole ring) |

| ~1590, 1470 | Aromatic C=C stretching |

| ~1550 | N-H bending |

| ~1250 | C-N stretching |

| ~870, 820 | C-Cl stretching |

| ~700 | C-S stretching |

¹H NMR Spectroscopy Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H |

| ~7.6-7.7 | dd | 1H | Aromatic H |

| ~7.4-7.5 | d | 1H | Aromatic H |

| ~7.3 | s (broad) | 2H | -NH₂ |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (Thiadiazole ring, C-NH₂) |

| ~155 | C5 (Thiadiazole ring, C-Aryl) |

| ~135-127 | Aromatic Carbons |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Synthesis and Characterization Workflow

Biological Activity and Signaling Pathway

Derivatives of 2-amino-1,3,4-thiadiazole are recognized for their potential as anticancer agents.[1][2] One of the key mechanisms underlying their activity is the inhibition of critical cell signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is often dysregulated in cancer.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The diagram below illustrates the putative mechanism of action of this compound in cancer cells, targeting the ERK signaling cascade.

Inhibition of the ERK Signaling Pathway

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation in drug discovery, particularly in the development of novel anticancer agents. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and related 1,3,4-thiadiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule Articles | Smolecule [smolecule.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and biological activities of the heterocyclic compound 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, including anticancer and antimicrobial effects. This document consolidates available data to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on this chemical entity. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, key biological pathways and experimental workflows are visualized using logical diagrams.

Physicochemical Properties

This compound is a solid, crystalline substance with limited solubility in water. Its chemical structure, featuring a dichlorinated phenyl ring attached to a 2-amino-1,3,4-thiadiazole core, contributes to its lipophilic character, which is often a desirable trait for drug candidates to facilitate passage through cellular membranes.

| Property | Value | Reference |

| Molecular Formula | C₈H₅Cl₂N₃S | |

| Molecular Weight | 246.11 g/mol | |

| Melting Point | 240-242 °C | |

| Boiling Point (predicted) | 415.2 °C at 760 mmHg | |

| Flash Point (predicted) | 204.9 °C | |

| Water Solubility (predicted) | 4.3 µg/mL | |

| Vapor Pressure (predicted) | 4.21E-07 mmHg at 25°C | |

| XLogP3 (predicted) | 2.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles. A common and effective approach involves the cyclization of an appropriate thiosemicarbazone derivative.

General Synthesis Protocol

A widely employed synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, followed by oxidative cyclization.

-

Step 1: Formation of 2-(2,4-dichlorobenzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)

-

To a solution of 2,4-dichlorobenzaldehyde (10 mmol) in ethanol (50 mL), a solution of thiosemicarbazide (10 mmol) in warm water (50 mL) is added.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for 2-3 hours.

-

The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol to yield the pure thiosemicarbazone.

-

-

Step 2: Oxidative Cyclization to this compound

-

The dried thiosemicarbazone (5 mmol) from Step 1 is dissolved in ethanol (30 mL).

-

An ethanolic solution of ferric chloride (FeCl₃) (10 mmol) is added dropwise with constant stirring.

-

The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled and poured into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water to remove any inorganic impurities, and then dried.

-

The crude product is recrystallized from ethanol or a suitable solvent to afford pure this compound.

-

Spectral Characterization

The structure of the synthesized compound can be confirmed by various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of closely related structures.

| Technique | Expected Features |

| FTIR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching of amine), ~1620 (C=N stretching of the thiadiazole ring), ~1550 (N-H bending), ~1470, 1430 (C=C aromatic stretching), ~820-880 (C-Cl stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2-7.8 (multiplet, 3H, aromatic protons), ~7.5 (singlet, 2H, NH₂ protons, D₂O exchangeable) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C-NH₂ of thiadiazole), ~155 (C-aryl of thiadiazole), ~127-135 (aromatic carbons) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 245/247/249 corresponding to the isotopic pattern of two chlorine atoms. |

Biological Activities and Mechanisms of Action

Derivatives of 1,3,4-thiadiazole are well-documented for their wide range of pharmacological activities. The primary areas of interest for this compound and its analogs are their potential as anticancer and antimicrobial agents.

Anticancer Activity

3.1.1. Mechanism of Action: Inhibition of Tubulin Polymerization

One of the key mechanisms underlying the anticancer activity of some 1,3,4-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds can prevent its assembly into functional microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).

3.1.2. Mechanism of Action: Interference with Signaling Pathways

Another proposed mechanism of anticancer action for 2-amino-1,3,4-thiadiazole derivatives involves the modulation of intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, which is a critical regulator of cell proliferation, survival, and differentiation.

Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of the ERK1/2 pathway. By doing so, these compounds can suppress the downstream signaling events that promote cancer cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common scaffold in a variety of antimicrobial agents. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains are not extensively reported, the general class of compounds is known to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of antimicrobial action is believed to involve the inhibition of essential enzymes in the microbial pathogens, thereby disrupting critical cellular processes.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its synthesis is straightforward, and its physicochemical properties suggest good potential for drug-likeness. The known mechanisms of action for related compounds, including the inhibition of tubulin polymerization and interference with key signaling pathways, provide a strong rationale for its further investigation. This technical guide serves as a comprehensive starting point for researchers, providing the necessary foundational information to facilitate future studies and drug development efforts centered on this promising molecule. Further research is warranted to fully elucidate the specific biological activity profile and mechanisms of action of this compound.

Spectroscopic Analysis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide presents a composite of expected values and methodologies derived from closely related 1,3,4-thiadiazole derivatives. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data anticipated for this compound, based on analyses of analogous compounds.[1][2][3][4]

Table 1: FT-IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (amine) | 3250-3400 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=N (thiadiazole) | 1600-1620 | Stretching |

| C=C (aromatic) | 1450-1580 | Ring stretching |

| C-N | 1300-1350 | Stretching |

| C-S | 680-720 | Stretching |

| C-Cl | 750-850 | Stretching |

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 7.0 - 7.5 | Singlet (broad) |

| Ar-H | 7.4 - 8.2 | Multiplet |

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-NH₂ (thiadiazole) | 165 - 170 |

| C-Ar (thiadiazole) | 150 - 155 |

| C-Cl (aromatic) | 130 - 135 |

| C-H (aromatic) | 125 - 132 |

| C (aromatic, attached to thiadiazole) | 130 - 135 |

Table 4: UV-Visible Spectroscopic Data

| Solvent | λmax (nm) | Transition |

| Ethanol/Methanol | ~250 and ~320 | π → π* and n → π* |

Table 5: Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 245/247/249 (isotope pattern for 2 Cl) |

| [M+H]⁺ | 246/248/250 (isotope pattern for 2 Cl) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis

A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an aryl-substituted thiosemicarbazide.[5]

-

Preparation of 1-(2,4-dichlorobenzoyl)thiosemicarbazide: 2,4-Dichlorobenzoyl chloride is reacted with potassium thiocyanate to form an isothiocyanate, which is then treated with hydrazine hydrate.

-

Cyclization: The resulting 1-(2,4-dichlorobenzoyl)thiosemicarbazide is then cyclized using a dehydrating agent such as concentrated sulfuric acid or phosphoric acid with gentle heating.[5]

-

Purification: The crude product is neutralized, filtered, washed, and recrystallized, typically from ethanol or a similar solvent.[5][6]

FT-IR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.

-

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

-

Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: The compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Analysis: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

UV-Visible Spectroscopy

-

Instrument: A UV-Visible spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

Analysis: The absorbance is measured over a wavelength range of 200-800 nm.

Mass Spectrometry

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Analysis: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio (m/z) of the resulting ions is determined.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

This guide provides a framework for the spectroscopic characterization of this compound. Researchers should adapt these protocols to their specific instrumentation and experimental conditions. The provided data, derived from analogous structures, serves as a reliable reference for the interpretation of experimental results.

References

- 1. 20.198.91.3:8080 [20.198.91.3:8080]

- 2. jocpr.com [jocpr.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide on the Crystal Structure of a 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Analogue

Disclaimer: Extensive searches of public scientific databases did not yield a publicly available crystal structure for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This guide instead provides a detailed analysis of the crystal structure of a closely related compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , which features an additional oxymethyl linker. The methodologies and structural features discussed herein provide valuable insights that may be applicable to the target compound.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystallographic data, experimental protocols, and structural characteristics of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.

Introduction

1,3,4-Thiadiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] These activities include, but are not limited to, antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The specific substitution patterns on the thiadiazole ring play a crucial role in modulating their pharmacological profiles. The presence of a dichlorophenyl moiety is a common feature in many biologically active molecules. Understanding the three-dimensional arrangement of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the detailed crystal structure analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, providing a foundational understanding for researchers working on similarly substituted thiadiazole scaffolds.

Crystallographic Data

The single-crystal X-ray diffraction analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine provides precise data on its solid-state conformation and packing. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₇Cl₂N₃OS |

| Molecular Weight | 276.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 16.012(3) Å |

| b | 6.5840(13) Å |

| c | 11.225(2) Å |

| α | 90° |

| β | 105.65(3)° |

| γ | 90° |

| Volume | 1139.5(4) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Refinement | |

| R-factor | 0.055 |

| wR-factor | 0.145 |

| Data sourced from the National Institutes of Health (NIH) publication on the crystal structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[1] |

Molecular and Crystal Structure

The asymmetric unit of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine contains one molecule. The dihedral angle between the 1,3,4-thiadiazole ring and the 2,4-dichlorophenyl ring is 21.5(2)°.[1] In the crystal, molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains that propagate along the b-axis.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structure determination of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.

The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine is achieved through the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide.[1]

Procedure:

-

A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) is placed in a 25 ml flask.

-

The flask is heated in an oil bath at 363 K (90 °C) for 6 hours.

-

After cooling to room temperature, the crude product precipitates and is collected by filtration.

-

The pure compound is obtained by recrystallization from 20 ml of ethanol.[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.

Procedure:

-

The purified compound is dissolved in acetone.

-

The solution is allowed to evaporate slowly at room temperature.

-

Crystals suitable for X-ray diffraction are formed over time.[1]

Data Collection:

-

An Enraf-Nonius CAD-4 diffractometer was used for data collection.

-

The radiation source was Mo Kα.

-

A total of 2142 reflections were measured, with 2065 being independent.[1]

Structure Solution and Refinement:

-

The structure was solved using direct methods with the SHELXS97 program.

-

Refinement was carried out on F² using SHELXL97.

-

All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the synthesis and structural analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.

Caption: Experimental workflow for the synthesis and structural analysis.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive analysis of the closely related analogue, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. The detailed crystallographic data, experimental protocols, and structural features presented herein offer a valuable reference for researchers in the field of medicinal chemistry and material science. The provided methodologies for synthesis and crystallization can serve as a starting point for obtaining single crystals of the target compound and other related 1,3,4-thiadiazole derivatives. Further research is warranted to elucidate the crystal structure of the title compound to enable more precise structure-based drug design efforts.

References

- 1. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

Biological screening of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine derivatives

An In-depth Technical Guide to the Biological Screening of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and oxadiazole, enabling it to cross cellular membranes and interact with various biological targets.[1] Consequently, derivatives of 1,3,4-thiadiazole are recognized for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] The this compound core combines the versatile thiadiazole ring with a dichlorinated phenyl group, a substitution pattern often associated with enhanced biological efficacy. This guide provides a comprehensive overview of the biological screening methodologies for derivatives of this core structure, presenting quantitative data, detailed experimental protocols, and visual workflows for researchers in drug discovery and development.

General Synthesis

The synthesis of the parent compound, 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, can be achieved through the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide.[4] A more general and widely used method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amine derivatives involves the acid-catalyzed cyclization of a corresponding N-aroylthiosemicarbazide. This precursor is typically formed by reacting an aroyl chloride or benzoic acid ester with thiosemicarbazide.[5]

Caption: General synthesis workflow for 5-aryl-1,3,4-thiadiazol-2-amines.

Biological Screening and Activity

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant potential in various biological assays, primarily as antimicrobial and anticancer agents. The specific substitution with a 2,4-dichlorophenyl group often modulates this activity.

Antimicrobial Activity

Thiadiazole derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

Summary of Activity: Derivatives of 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine have shown promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and varying activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[5][6] Antifungal activity is commonly observed against species like Aspergillus niger and Candida albicans.[5] Specifically, chlorinated compounds have demonstrated good inhibitory effects.[6]

Table 1: Representative Antibacterial Activity Data for 1,3,4-Thiadiazole Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-... | S. aureus | - | 20-28 | [6] |

| 5-(4-fluorophenyl)-... | B. subtilis | - | 20-28 | [6] |

| Aromatic formazans | Salmonella typhi | 15-19 | - | [6] |

| Compound 38 | E. coli | - | 1000 | [7] |

| Standard (Ciprofloxacin) | Various | - | 18-25 |[6][7] |

Table 2: Representative Antifungal Activity Data for 1,3,4-Thiadiazole Derivatives

| Compound | Test Organism | Zone of Inhibition (%) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-... | A. niger | 81-91% | - | [6] |

| 5-(4-chlorophenyl)-... | C. albicans | 81-91% | - | [6] |

| 4-(5-methyl...)-diol | Candida species | - | 8-96 | [3] |

| Standard (Fluconazole) | Various | - | - |[5] |

Experimental Protocol: Agar Diffusion Method The agar diffusion method (disk or well) is a standard preliminary test for antimicrobial activity.[5][8]

-

Media and Culture Preparation: A suitable medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.[9] Petri plates are prepared by pouring 15-20 mL of the medium.[9] The plates are then inoculated with a standardized suspension of the test microorganism (e.g., 10⁻⁴ cfu).[8]

-

Compound Application: Wells are made in the agar plate. A solution of the test compound (typically dissolved in a solvent like DMSO) at a known concentration is added to the wells.[5] Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) solutions are used as positive controls, while the solvent serves as a negative control.[5]

-

Incubation: Bacterial plates are incubated at 37±1°C for 24 hours, and fungal plates at 25±1°C for 48-72 hours.[5]

-

Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters.

-

Minimum Inhibitory Concentration (MIC): For compounds showing significant activity, the MIC is determined. This is typically done by a broth microdilution method, where various concentrations of the compound are tested to find the lowest concentration that prevents visible microbial growth.[5]

Caption: Experimental workflow for antimicrobial screening via the agar diffusion method.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.

Summary of Activity: Derivatives have shown potent activity against breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines.[1][10][11] The activity of some derivatives has been reported to be stronger than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1] For instance, 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole was found to decrease the viability of breast cancer cells by targeting Topoisomerase II.[1]

Table 3: Representative Anticancer Activity (IC₅₀) Data for 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-... | MCF-7, MDA-MB-231 | - | TopoII | [1] |

| 5-(4-chlorophenyl)-... derivative 14a-c | MCF-7, HepG2 | 2.32 - 8.35 | - | [10] |

| Honokiol derivative 8a-j | A549, MCF-7, HeLa | - | - | [10] |

| Pyridine derivative 18a-h | HCT-116, HepG2 | 2.03 - 37.56 | - | [10] |

| Compound 3e | HCT-116 | 7.19 | - | [1] |

| Compound 3l | HCT-116 | 6.56 | - | [1] |

| Standard (5-Fluorouracil) | HCT-116 | 29.50 | - |[1] |

Experimental Protocol: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture and Seeding: Cancer cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂. Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells contain medium with solvent or a standard drug (e.g., 5-Fluorouracil or Cisplatin). The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Enzyme Inhibition

Certain thiadiazole derivatives have been identified as inhibitors of specific enzymes, which can be a key mechanism for their therapeutic effects.

Summary of Activity: While data specific to the 5-(2,4-Dichlorophenyl) core is limited, related 1,3,4-thiadiazole-2-amine derivatives have been shown to inhibit human carbonic anhydrase isozymes (hCA-I and hCA-II) with IC₅₀ values in the nanomolar to low micromolar range.[12] Other studies have explored their inhibitory potential against enzymes like monoamine oxidases (MAO) and α-glucosidase.[13][14]

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Prepare buffer solutions, a purified enzyme solution, a substrate solution, and solutions of the test inhibitor at various concentrations.

-

Reaction Mixture: In a microplate or cuvette, combine the buffer, enzyme solution, and inhibitor solution. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer. The rate of reaction is determined from the slope of the progress curve.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Caption: Potential mechanism of action via Topoisomerase II (TopoII) inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The biological screening of its derivatives requires a systematic approach, beginning with standardized in vitro assays for antimicrobial and anticancer activities. Protocols such as the agar diffusion method and the MTT assay provide crucial preliminary data on efficacy and potency (MIC and IC₅₀ values). For promising candidates, further investigation into their mechanisms of action, such as enzyme inhibition or disruption of specific cellular pathways, is essential. The structured presentation of quantitative data and clear visualization of experimental workflows, as outlined in this guide, are critical for the efficient evaluation and progression of these compounds in the drug discovery pipeline.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatility of the 1,3,4-Thiadiazole Scaffold: A Technical Guide to Its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its mesoionic character, allow compounds containing this moiety to readily cross cellular membranes and interact with a wide array of biological targets.[1][2] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4] This technical guide provides an in-depth overview of the key therapeutic targets of 1,3,4-thiadiazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate further research and drug development in this promising area.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[3][5] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in cell division and signaling to the induction of programmed cell death.

Key Anticancer Targets and Quantitative Efficacy

The anticancer efficacy of various 1,3,4-thiadiazole derivatives has been quantified against numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for key molecular targets.

Table 1: Inhibition of Protein Kinases by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl | K562 | 7.4 | [6] |

| Compound 29i (o-bromophenyl derivative) | EGFR | - | 0.0293 | [7] |

| Compound 29i (o-bromophenyl derivative) | HER-2 | - | 0.0557 | [7] |

| Compound 32a | EGFR | - | 0.08 | [7] |

| Compound 32d | EGFR | - | 0.30 | [7] |

Table 2: Inhibition of Other Anticancer Targets by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[2,1-b][3][6][7]thiadiazole-linked oxindole 7 | Tubulin Polymerization | - | 0.15 | [8] |

| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Topoisomerase II | MDA-MB-231 | ~70-170 | [9] |

| 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | Topoisomerase II | MCF-7 | ~120-160 | [9] |

| Compound 4y | Aromatase | MCF-7 | 0.062 (mmol/L) | [10] |

Table 3: Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8a (honokiol derivative) | A549 (Lung) | 1.62 | [7] |

| Compound 8a (honokiol derivative) | MDA-MB-231 (Breast) | 2.54 | [7] |

| Compound 22d | MCF-7 (Breast) | 1.52 | [7] |

| Compound 22d | HCT-116 (Colon) | 10.3 | [7] |

| Ciprofloxacin-based derivative 1h | SKOV-3 (Ovarian) | 3.58 | [7] |

| Ciprofloxacin-based derivative 1l | A549 (Lung) | 2.79 | [7] |

| Pyridine derivative 18a-h | HCT-116 (Colon) | 2.03 - 37.56 | [7] |

| Pyridine derivative 18a-h | Hep-G2 (Liver) | 2.03 - 37.56 | [7] |

Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives in Cancer

The anticancer effects of 1,3,4-thiadiazoles are often a result of their interaction with complex signaling networks within cancer cells.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

In Silico Modeling of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, a compound of significant interest for targeted therapeutic development. This document provides a comprehensive overview of the in silico modeling approaches used to elucidate the molecular interactions of this compound. It details the methodologies for molecular docking and computational analysis and outlines experimental protocols for the synthesis and biological evaluation of this class of compounds. The guide is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,3,4-thiadiazole ring system is a prevalent heterocyclic motif in a multitude of biologically active compounds.[1][2][3] The versatile nature of this scaffold allows for substitutions that can modulate its physicochemical and pharmacological properties. The specific compound, this compound, combines the 1,3,4-thiadiazole core with a dichlorinated phenyl ring, a substitution pattern often associated with enhanced biological activity. In silico modeling techniques are indispensable tools in modern drug discovery, offering insights into the molecular interactions that govern a compound's efficacy and selectivity. This guide will explore these computational methods in the context of this compound.

Molecular Structure and Properties

The foundational step in any in silico study is the characterization of the molecule of interest. The structure of a closely related compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, has been elucidated by X-ray crystallography, revealing key structural parameters.[4] For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its optimized geometry, electronic properties, and vibrational frequencies.[5][6][7]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₅Cl₂N₃S |

| Molecular Weight | 246.11 g/mol |

| LogP | 3.5 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: These values are predictions based on computational models and may vary from experimental results.

In Silico Modeling of Interactions

In silico modeling provides a powerful lens through which to examine the interactions of small molecules with biological macromolecules. These methods can predict binding affinities, identify key interacting residues, and guide the design of more potent and selective analogs.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this typically involves docking the compound into the active site of a target protein.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the atoms.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a known inhibitor or a predicted active site.

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.

-

Score the generated poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Visualize the protein-ligand complex to understand the binding mode.

-

A number of studies have successfully employed molecular docking to investigate the interactions of 1,3,4-thiadiazole derivatives with various biological targets, including enzymes and receptors.[8][9][10][11][12]

Logical Relationship: In Silico to In Vitro

Caption: Workflow from computational prediction to experimental validation.

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for 1,3,4-thiadiazole derivatives.

Experimental Protocol: Synthesis

A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid derivative.

-

Step 1: Preparation of 2,4-Dichlorobenzoyl Thiosemicarbazide:

-

React 2,4-dichlorobenzoyl chloride with thiosemicarbazide in a suitable solvent (e.g., pyridine or dioxane).

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The product is isolated by filtration and purified by recrystallization.

-

-

Step 2: Cyclization to this compound:

-

The prepared 2,4-dichlorobenzoyl thiosemicarbazide is treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.

-

The mixture is heated to effect cyclization.

-

The reaction is then cooled and neutralized to precipitate the desired product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

The structure of the synthesized compound is confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[13][14]

Biological Evaluation

The biological activity of this compound can be assessed through a variety of in vitro assays, depending on the therapeutic target of interest.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture:

-

Maintain the desired cancer cell line (e.g., MCF-7, A549) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Treatment:

-

Seed the cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

MTT Assay:

-

After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for an additional 4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Experimental Workflow: Drug Discovery Pipeline

Caption: A simplified overview of the drug discovery process.

Conclusion

The in silico modeling of this compound provides a powerful framework for understanding its potential as a therapeutic agent. By combining computational techniques with established experimental protocols for synthesis and biological evaluation, researchers can efficiently explore the structure-activity relationships of this promising compound. This integrated approach accelerates the drug discovery process, enabling the rational design of more effective and selective drug candidates. The methodologies and data presented in this guide serve as a valuable resource for the scientific community dedicated to advancing the field of medicinal chemistry.

References

- 1. chemmethod.com [chemmethod.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a significant heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 1,3,4-thiadiazole have attracted considerable interest as potential anticancer agents due to their structural similarity to pyrimidine, a key component of nucleobases, suggesting they may interfere with DNA replication and other critical cellular processes in cancer cells.[1] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of compounds based on the 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine core. While direct experimental data for the parent compound is limited in publicly available literature, this guide synthesizes information from structurally related analogs to provide a valuable comparative framework for researchers.

Comparative Cytotoxicity Data

The cytotoxic potential of 1,3,4-thiadiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment. The following table summarizes the in vitro cytotoxic activity of 1,3,4-thiadiazole derivatives that share the 5-(2,4-dichlorophenyl) core, highlighting their potency against various cancer cell lines.

| Compound ID | C2-Substituent | Cancer Cell Line | IC50 (µM) |

| Analog 1 | 2-(4-Bromophenylamino) | MCF-7 (Breast) | Not Specified |

| Analog 1 | 2-(4-Bromophenylamino) | MDA-MB-231 (Breast) | Not Specified |

| Analog 2 | 2-(4-Fluorophenylamino) | A549 (Lung) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | T47D (Breast) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | HT-29 (Colon) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | FTC-238 (Thyroid) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | P19 (Teratoma) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | Jurkat E6.1 (T-cell leukemia) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | TE671 (Rhabdomyosarcoma/medulloblastoma) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | MOGGCCM (Brain astrocytoma) | Not Specified |

| Analog 3 | 2-(4-Chlorophenylamino) | C6 (Glioma) | Not Specified |

Note: Specific IC50 values for the 2,4-dichlorophenyl analogs were not detailed in the reviewed literature, but their antiproliferative activity was confirmed.[2][3]

Experimental Protocols

Synthesis of this compound

A representative synthesis for this class of compounds involves the reaction of a substituted benzoic acid with thiosemicarbazide.[4]

Materials:

-

2,4-Dichlorophenoxyacetic acid

-

Thiosemicarbazide

-

Ethanol

-

Acetone

Procedure:

-

A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) is placed in a 25 ml flask.

-

The flask is heated in an oil bath at 363 K for 6 hours.

-

After cooling, the crude product precipitates and is collected by filtration.

-

The pure compound is obtained by crystallization from ethanol (20 ml).

-

Crystals suitable for further analysis can be obtained by slow evaporation from an acetone solution.[4]

A general alternative involves the cyclization of a Schiff base intermediate. This is achieved by treating the intermediate with iodine and potassium carbonate in 1,4-dioxane at 80°C for 4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Following the reaction, the mixture is cooled and treated with 5% Na2S2O3, and the organic product is extracted with ethyl acetate.[5]

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with DMSO only. The plates are then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[1]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.

Potential Signaling Pathways

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in cell proliferation and survival. While the specific pathways affected by this compound have not been definitively elucidated, studies on related compounds suggest potential mechanisms.

One proposed mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptotic pathways.

Additionally, some 1,3,4-thiadiazole derivatives have been shown to modulate the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.

Furthermore, interference with cell cycle progression is another potential mechanism. Some analogs have been observed to induce cell cycle arrest at the G1/S or G2/M phase, preventing cancer cells from dividing.[3]

Conclusion

While further research is needed to fully characterize the cytotoxic profile of this compound, the available data on its structural analogs suggest that this class of compounds holds promise as a scaffold for the development of novel anticancer agents. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to undertake preliminary cytotoxicity screening and further investigate the therapeutic potential of these and other related 1,3,4-thiadiazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

The Structure-Activity Relationship of Dichlorophenyl Thiadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Synthesis, Cytotoxic Activity, and Mechanisms of Action

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, dichlorophenyl-substituted thiadiazoles have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of dichlorophenyl thiadiazole derivatives, with a focus on their synthesis, in vitro anticancer activity, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Core Structure and Numbering

The core structure of the compounds discussed in this guide is based on a 2,5-disubstituted-1,3,4-thiadiazole ring. The key feature is the presence of a dichlorophenyl group, typically a 2,4-dichlorophenyl moiety, at one of the positions. The general structure is as follows:

A representative image of the 2,5-disubstituted-1,3,4-thiadiazole core structure with numbering will be programmatically generated here. Due to current limitations, a placeholder is used.

Caption: General structure of 2,5-disubstituted-1,3,4-thiadiazole.

Synthesis of Dichlorophenyl Thiadiazole Derivatives

The synthesis of 2-(substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivatives generally follows a multi-step synthetic route. A representative workflow for the synthesis is outlined below.

Caption: Synthetic pathways for dichlorophenyl thiadiazole derivatives.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 1-(2,4-Dichlorobenzoyl)thiosemicarbazide

A mixture of 2,4-dichlorobenzoyl chloride and potassium thiocyanate in a suitable solvent (e.g., acetone) is stirred at room temperature to form 2,4-dichlorobenzoyl isothiocyanate. Without isolation, hydrazine hydrate is added dropwise, and the reaction mixture is stirred until the formation of a solid precipitate, which is the 1-(2,4-dichlorobenzoyl)thiosemicarbazide. The product is filtered, washed, and recrystallized.

Step 2: Cyclization to form 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

The 1-(2,4-dichlorobenzoyl)thiosemicarbazide from the previous step is added to a dehydrating agent, such as concentrated sulfuric acid, at a low temperature (0-5 °C). The mixture is stirred for a specified period and then poured onto crushed ice. The resulting solid is filtered, washed with water until neutral, and recrystallized from a suitable solvent like ethanol to yield this compound.

Step 3: Synthesis of 2-(Substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoles

The this compound is then reacted with a substituted phenyl isothiocyanate in a solvent like dimethylformamide (DMF). The reaction mixture is heated, and upon completion, cooled and poured into ice water. The precipitated product is filtered, washed, and purified by recrystallization.

Structure-Activity Relationship (SAR) and Cytotoxicity

The cytotoxic activity of dichlorophenyl thiadiazole derivatives has been evaluated against various cancer cell lines. A key study investigated the antiproliferative activity of 2-(4-substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivatives against human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1]

| Compound ID | R-Group (at para-position of phenylamino ring) | Cancer Cell Line | IC50 (µM)[1] |

| 1 | -Br | MCF-7 | 120 - 160 |

| 1 | -Br | MDA-MB-231 | 70 - 170 |

| 2 | -F | MCF-7 | 120 - 160 |

| 2 | -F | MDA-MB-231 | 70 - 170 |

Table 1: In vitro cytotoxic activity of 2-(4-substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivatives.

The data indicates that these compounds exhibit moderate antiproliferative activity. The presence of a halogen (bromo or fluoro) at the para-position of the N-phenylamino ring appears to be a key contributor to the cytotoxic effect. The similar activity profile of the bromo and fluoro-substituted derivatives suggests that the electronegativity and size of the halogen at this position may influence the binding of these compounds to their biological targets.

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of the dichlorophenyl thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the dichlorophenyl thiadiazole derivatives (typically in a range from 0.1 to 200 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Potential Mechanisms of Action

The anticancer effects of thiadiazole derivatives are often attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell proliferation and survival. For dichlorophenyl thiadiazole derivatives, potential mechanisms include the inhibition of key kinases in the PI3K/Akt and MAPK/ERK pathways, as well as the inhibition of cyclin-dependent kinases (CDKs).

Inhibition of PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are frequently hyperactivated in many cancers, leading to uncontrolled cell growth, proliferation, and survival. Small molecule inhibitors that target kinases within these pathways are a major focus of cancer drug discovery.

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.

Dichlorophenyl thiadiazole derivatives may exert their cytotoxic effects by inhibiting key kinases such as PI3K or MEK, thereby blocking downstream signaling and leading to a reduction in cancer cell proliferation and survival.

Inhibition of Cyclin-Dependent Kinase 1 (CDK1)

CDK1 is a key regulator of the cell cycle, particularly the G2/M transition. Its inhibition can lead to cell cycle arrest and apoptosis. The planar, heterocyclic nature of thiadiazoles makes them suitable candidates for binding to the ATP-binding pocket of kinases like CDK1.

Caption: Mechanism of cell cycle arrest via CDK1 inhibition.

By inhibiting CDK1, dichlorophenyl thiadiazole derivatives can prevent the cell from entering mitosis, leading to G2/M phase arrest and subsequent programmed cell death.

Conclusion and Future Directions

Dichlorophenyl thiadiazole derivatives represent a valuable class of compounds with demonstrated cytotoxic activity against breast cancer cell lines. The structure-activity relationship suggests that the dichlorophenyl moiety is a key feature for activity, and further optimization of the substituents on the phenylamino ring could lead to more potent and selective anticancer agents.

Future research in this area should focus on:

-

Expansion of the SAR: Synthesizing and evaluating a broader range of derivatives with diverse substitutions on both phenyl rings to refine the SAR and improve potency.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds through techniques such as kinase profiling, western blotting, and gene expression analysis.

-

In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

This in-depth technical guide provides a solid foundation for researchers and drug developers to advance the exploration of dichlorophenyl thiadiazole derivatives as a potential new generation of targeted anticancer therapies.

References

The Rise of 1,3,4-Thiadiazoles: A Technical Guide to Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has spurred a relentless search for novel chemical scaffolds capable of combating multidrug-resistant pathogens. Among the numerous heterocyclic compounds explored, the 1,3,4-thiadiazole nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of potent antimicrobial activities.[1][2] This technical guide provides an in-depth overview of the synthesis, characterization, and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives, offering a comprehensive resource for researchers in the field. The inherent aromaticity and bioisosteric nature of the 1,3,4-thiadiazole ring contribute to its favorable pharmacokinetic properties and diverse biological activities, making it a cornerstone in the development of new antimicrobial agents.[1][3]

General Synthesis Pathway for 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is a versatile process that allows for the introduction of a wide array of functional groups, enabling the fine-tuning of their antimicrobial properties. A common and effective synthetic strategy involves a multi-step reaction sequence, as depicted below. This pathway highlights the key transformations from readily available starting materials to the final, biologically active compounds.

Antimicrobial Activity of Novel 1,3,4-Thiadiazole Derivatives

A diverse range of novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The data presented in the following tables summarize the antimicrobial potency of these compounds, typically expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

Antibacterial Activity Data

The antibacterial activity of newly synthesized 1,3,4-thiadiazole derivatives is often screened against a panel of clinically relevant bacteria. The following tables compile data from various studies, showcasing the potential of these compounds.

Table 1: Antibacterial Activity of Benzimidazole-Substituted 1,3,4-Thiadiazole Derivatives [4]

| Compound | R Group | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) |

| 8a | H | >100 | 12.5 | 50 | 100 |

| 8j | 4-OH | 50 | 12.5 | 25 | 50 |

Table 2: Antibacterial Activity of Tetranorlabdane-Substituted 1,3,4-Thiadiazole Derivatives [4]

| Compound | R Group | B. polymyxa (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| 14a | NH2 | 2.5 | 5 |

| 14b | N=CH-Ph | >10 | >10 |

| 14c | N=CH-Ph-OH | >10 | >10 |

Table 3: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Against Xanthomonas oryzae pv. oryzae [4]

| Compound | R Group | Inhibition Rate (%) at 100 µg/mL |

| 12a | 2-Cl | 65 |

| 12b | 3-Cl | 72 |

| 12c | 4-Cl | 79 |

| 12d | 2-F | 58 |

| 12e | 3-F | 63 |

| 12f | 4-F | 71 |

| Thiodiazole copper (Standard) | - | 16 |

Antifungal Activity Data

In addition to their antibacterial properties, many 1,3,4-thiadiazole derivatives exhibit significant antifungal activity. The following table summarizes the antifungal screening results for a series of these compounds.

Table 4: Antifungal Activity of Novel 1,3,4-Thiadiazole Derivatives [5]

| Compound | A. fumigatus (MIC, µg/mL) | P. italicum (MIC, µg/mL) | G. candidum (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4a | 12.5 | 25 | 12.5 | 25 |

| 4b | 25 | 12.5 | 25 | 12.5 |

| 7a | 50 | 25 | 50 | 25 |

| 8 | 12.5 | 50 | 12.5 | 50 |

| 9 | 25 | 12.5 | 25 | 12.5 |

| Amphotericin B (Standard) | 6.25 | 6.25 | 6.25 | 6.25 |

Experimental Protocols